
N,N-Dibenzylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzylhexan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of two benzyl groups attached to the nitrogen atom of a hexylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzylhexan-1-amine typically involves the reaction of hexylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of hexylamine attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Hexan-1-amine and benzylamine.
Substitution: Various substituted hexylamines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N,N-Dibenzylhexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzylhexan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The pathways involved include modulation of enzyme activity and receptor binding, which can lead to changes in cellular processes.
Comparación Con Compuestos Similares
- N,N-Dibenzylmethylamine
- N,N-Dibenzylethylamine
- N,N-Dibenzylpropylamine
Comparison: N,N-Dibenzylhexan-1-amine is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
22014-92-2 |
|---|---|
Fórmula molecular |
C20H27N |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N,N-dibenzylhexan-1-amine |
InChI |
InChI=1S/C20H27N/c1-2-3-4-11-16-21(17-19-12-7-5-8-13-19)18-20-14-9-6-10-15-20/h5-10,12-15H,2-4,11,16-18H2,1H3 |
Clave InChI |
HZNMWNKKDZUXEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
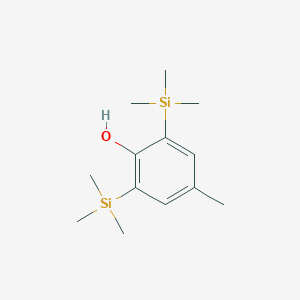
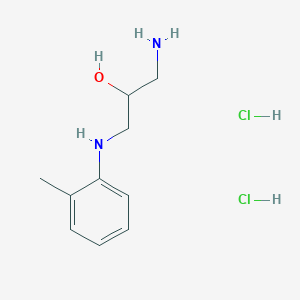
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
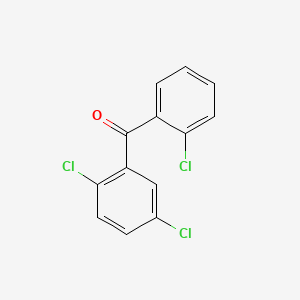
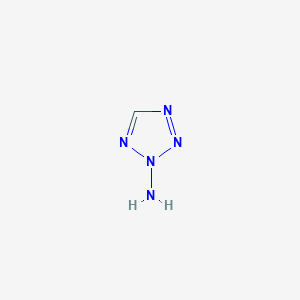
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)

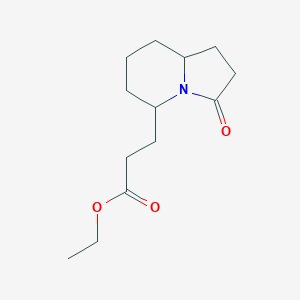
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
